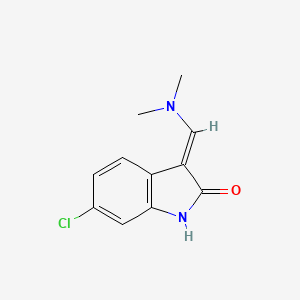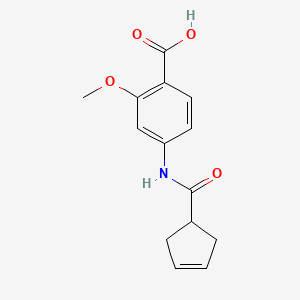
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one, also known as DMCM, is a chemical compound that belongs to the class of indole derivatives. DMCM has been extensively studied for its potential use as an anxiolytic agent due to its ability to enhance the activity of the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain.
Mechanism of Action
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one enhances the activity of the GABA receptor by binding to a specific site on the receptor, which increases the inhibitory activity of the receptor. This results in a reduction in the activity of neurons in the brain, which leads to a decrease in anxiety and other symptoms associated with anxiety disorders.
Biochemical and Physiological Effects:
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one has been shown to produce a number of biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. (3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one has several advantages for laboratory experiments, including its ability to enhance the activity of the GABA receptor, which is involved in a variety of neurological processes. However, (3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one also has several limitations, including its potential for toxicity and its ability to produce sedation and other side effects.
Future Directions
There are several potential future directions for research on (3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one, including the development of new anxiolytic drugs that target the GABA receptor, the investigation of the role of the dopamine system in anxiety disorders, and the development of new methods for synthesizing (3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one and related compounds. Additionally, further research is needed to determine the long-term effects of (3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one use and to investigate its potential for abuse and addiction.
Synthesis Methods
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one can be synthesized using a variety of methods, including the reaction of 3-(dimethylaminomethylidene)-1H-indol-2-one with hydrochloric acid and sodium nitrite, or the reaction of 3-(dimethylamino)acrolein with indole-2,3-dione.
Scientific Research Applications
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one has been used in scientific research to investigate the role of the GABA receptor in anxiety disorders and to develop new anxiolytic drugs. (3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one has also been used to study the effects of GABA receptor agonists and antagonists on the central nervous system.
properties
IUPAC Name |
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOALCKVFVBTA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)

![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)

![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)